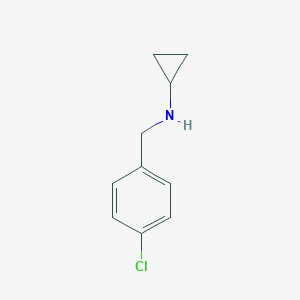

N-(4-chlorobenzyl)cyclopropanamine

説明

N-(4-chlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-chlorobenzyl)cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring substituted with a 4-chlorobenzyl group, with the chemical formula C10H12ClN. The presence of both a cyclopropane ring and a chlorobenzyl moiety contributes to its distinctive chemical reactivity and biological properties. The strained nature of the cyclopropane ring enhances its reactivity, making it a valuable scaffold in drug development.

Pharmacological Effects

Research indicates that this compound may modulate receptor activity or enzyme function, leading to various pharmacological effects. Initial studies suggest that it could serve as an inhibitor for certain enzymes involved in lipid metabolism, particularly those related to N-acylethanolamines (NAEs). For example, compounds that inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of NAEs, have shown promising results in preclinical models .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals insights into how structural modifications can influence biological activity. The following table summarizes key findings regarding similar compounds and their potency:

| Compound Name | Chemical Formula | EC50 (nM) | Similarity Index |

|---|---|---|---|

| This compound | C10H12ClN | 40 | - |

| N-(2-chlorobenzyl)cyclopropanamine | C10H12ClN | 50 | 0.91 |

| 1-(4-chlorophenyl)cyclopropanamine | C9H10ClN | 60 | 0.89 |

| (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine | C11H14ClN | 70 | 0.89 |

This table illustrates that minor modifications in the molecular structure can significantly affect the compound's potency and biological profile.

Case Studies and Research Findings

- Antimalarial Activity : A study on the cyclopropyl carboxamide class, which includes this compound, demonstrated its potential against Plasmodium species responsible for malaria. The compound exhibited asexual stage activity with an EC50 of 40 nM, indicating strong antiparasitic properties without cytotoxicity to human cells .

- Mechanism of Action : Further investigations into the mechanism of action revealed that this compound targets cytochrome b in malaria parasites. Mutations in cytochrome b were associated with resistance, highlighting the importance of this target for therapeutic efficacy .

- Metabolic Stability : Research efforts have focused on improving the metabolic stability of this compound derivatives to enhance their pharmacokinetic profiles. Modifications aimed at increasing aqueous solubility while maintaining activity are ongoing challenges in developing effective antimalarial therapies .

科学的研究の応用

Chemical Properties and Structure

N-(4-chlorobenzyl)cyclopropanamine has the chemical formula C10H12ClN. The presence of a cyclopropane ring imparts strain, which can enhance its reactivity in chemical reactions. The chlorobenzyl group introduces additional properties that can influence biological activity, making this compound a subject of interest in drug development.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound may modulate receptor activity or enzyme function, suggesting potential therapeutic applications. Initial studies have shown that it might possess inhibitory actions on specific enzymes, which could be beneficial for developing treatments for various diseases .

Case Study: Lysine-specific Demethylase Inhibition

A patent describes the compound's use as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in several cancers. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes, offering a potential therapeutic pathway for cancer treatment .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. This capability is crucial for synthesizing new pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The amine group can act as a nucleophile in various reactions, allowing for the introduction of different functional groups. |

| Cycloaddition Reactions | Due to the strained cyclopropane ring, it can undergo cycloaddition reactions, forming larger cyclic structures. |

| Cross-Coupling Reactions | Utilized in cross-coupling reactions to create biaryl compounds, which are important in drug discovery. |

Agrochemical Development

The compound may have applications in developing agrochemicals or pesticides due to its potential biological activity against pests or pathogens. The structural features that confer biological activity in medicinal contexts may also translate to efficacy in agricultural applications .

Structural Analogues and Variants

Several compounds share structural similarities with this compound, which may exhibit comparable biological activities or serve as useful analogues in research:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| N-(2-chlorobenzyl)cyclopropanamine | C10H12ClN | 0.91 |

| 1-(4-chlorophenyl)cyclopropanamine | C9H10ClN | 0.89 |

| (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine | C11H14ClN | 0.89 |

These analogues can provide insights into structure-activity relationships (SAR), guiding further research and development efforts.

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXJABFVIDLTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405957 | |

| Record name | N-(4-chlorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19271-24-0 | |

| Record name | N-(4-chlorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。